molecular formula C19H14N2O B1348124 1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde CAS No. 537010-28-9

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde

Cat. No. B1348124
M. Wt: 286.3 g/mol
InChI Key: HAMQRBHRVRZUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde” is not well-documented in the literature. However, related compounds such as “1-(1-Naphthylmethyl)piperazine” have been described12.



Synthesis Analysis

There is no specific information available on the synthesis of “1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde”. However, a study discusses the decarboxylative borylation and cross-coupling of (hetero)aryl acids enabled by copper charge transfer catalysis3.



Molecular Structure Analysis

The molecular structure of “1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde” is not directly available. However, a related compound “1-(1-Naphthylmethyl)piperazine” has a molecular formula of C15H18N212.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde”. However, a study discusses the two-photon chemistry of 1,8-Bis(bromomethyl)naphthalene in the Laser-Jet4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde” are not directly available. However, a related compound “1-Naphthylmethyl radical” has a molecular formula of C11H9 and a molecular weight of 141.19 g/mol8.


Scientific Research Applications

Fluorescent Probes and Materials

Benzimidazole derivatives have been synthesized for applications in fluorescent materials. For example, the synthesis of 1-vinylpyrrole-benzimidazole ensembles demonstrated their potential as intensely fluorescent materials, covering the blue region, which is of practical importance in fluorescence-based applications (Trofimov et al., 2009). Such compounds could be valuable in creating fluorescent probes for biological imaging or materials science.

DNA Binding and Anticancer Activities

New benzimidazole-based Schiff base copper(II) complexes have been synthesized and shown to effectively bind to DNA through an intercalative mode, indicating their potential in developing anticancer therapies. These complexes displayed substantial in vitro cytotoxic effects against various human cancer cell lines, highlighting their application in medicinal chemistry and drug development (Paul et al., 2015).

Organic Synthesis and Catalysis

Benzimidazole derivatives have been utilized in organic synthesis, demonstrating the versatility of these compounds in catalyzing chemical reactions. The synthesis of naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines via rhodium-catalyzed cascade reactions showcases the role of benzimidazole derivatives in facilitating complex chemical transformations, which is essential for the development of new pharmaceuticals and materials (Li et al., 2020).

Chemical Sensors

Benzimidazole derivatives have been employed in the development of chemical sensors due to their favorable electronic and structural properties. For instance, Schiff bases derived from 2-hydroxynaphthalene-1-carbaldehyde and their metal complexes have shown potential in creating fluorescent chemosensors. These sensors can detect various analytes, demonstrating applications in environmental monitoring, diagnostics, and forensic science (Maher, 2018).

Antimicrobial and Anticancer Agents

Benzimidazole derivatives have been synthesized with antibacterial and anticancer properties, indicating their potential use in developing new therapeutic agents. The evaluation of synthesized compounds against gram-positive strains and various cancer cell lines emphasizes the importance of these compounds in addressing microbial resistance and cancer treatment challenges (Salahuddin et al., 2014).

Safety And Hazards

The safety and hazards of “1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde” are not directly available. However, a related compound “1-(1-Naphthylmethyl)piperazine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)9.


properties

IUPAC Name

1-(naphthalen-1-ylmethyl)benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c22-13-19-20-17-10-3-4-11-18(17)21(19)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMQRBHRVRZUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364104
Record name 1-[(Naphthalen-1-yl)methyl]-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Naphthylmethyl)-1H-benzimidazole-2-carbaldehyde

CAS RN

537010-28-9
Record name 1-[(Naphthalen-1-yl)methyl]-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.